

Eliapixant Clinical Trial Discontinuation: A Technical Overview

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Compound of Interest

Compound Name: *Eliapixant*

Cat. No.: *B607290*

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This document provides a comprehensive overview of the discontinuation of the **eliapixant** clinical development program. The information is intended for researchers, scientists, and drug development professionals seeking to understand the factors leading to this decision.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **eliapixant** clinical trials?

A1: The **eliapixant** development program was discontinued by Bayer after a review of available data led to the conclusion that the overall benefit no longer outweighed the risk for its intended indications.^{[1][2]} A key factor in this decision was a case of moderate drug-induced liver injury observed in a participant.^[3]

Q2: In which clinical trial was the critical safety signal observed?

A2: The case of drug-induced liver injury occurred during the Phase 2b PAGANINI study, which was evaluating the efficacy and safety of **eliapixant** for the treatment of refractory chronic cough (RCC).^[3]

Q3: What were the specific adverse events of concern?

A3: The primary safety concern was a single case of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose of **eliapixant**.^[3] While taste-related adverse events (dysgeusia) were also reported, they were generally mild to moderate.

Q4: For which indications was the development of **eliapixant** discontinued?

A4: The entire development program for **eliapixant** was discontinued for all potential indications, which included refractory chronic cough, endometriosis, overactive bladder, and diabetic neuropathic pain.

Q5: Did **eliapixant** demonstrate efficacy in the clinical trials?

A5: Yes, in the Phase 2b PAGANINI study, **eliapixant** showed a statistically significant dose-response signal for the primary endpoint, which was the change from baseline in the 24-hour cough count after 12 weeks of treatment. A 75mg twice-daily dose significantly reduced the 24-hour cough count by 27% compared to placebo.

Troubleshooting Guide: Interpreting Eliapixant Clinical Trial Data

Issue: Understanding the Risk-Benefit Profile

Troubleshooting Steps:

- Review Efficacy Data: While **eliapixant** demonstrated a reduction in cough frequency, it is crucial to contextualize this within the overall safety profile.
- Analyze Safety Data: The occurrence of a serious adverse event, such as drug-induced liver injury, even in a single patient, can significantly alter the risk-benefit assessment of an investigational drug, particularly in a non-life-threatening condition.
- Consider the Therapeutic Landscape: The decision to halt development is also influenced by the existing and emerging treatments for the target indications.

Quantitative Data Summary

The following tables summarize key data from the Phase 2b PAGANINI study.

Table 1: Participant Demographics and Dosing Cohorts

Group	Number of Participants
Placebo	77
Eliapixant 25 mg (twice daily)	75
Eliapixant 75 mg (twice daily)	78
Eliapixant 150 mg (twice daily)	80
Total	310

Source: PAGANINI Phase 2b Study

Table 2: Incidence of Key Adverse Events (AEs)

Adverse Event	Placebo (n=77)	Eliapixant 25 mg (n=75)	Eliapixant 75 mg (n=78)	Eliapixant 150 mg (n=80)
Any Adverse Event	39 (51%)	43 (57%)	51 (65%)	49 (61%)
Dysgeusia (Taste-related)	1 (1%)	1 (1%)	8 (10%)	13 (16%)
Drug-Induced Liver Injury	0	0	0	1 (moderate)

Source: PAGANINI Phase 2b Study

Experimental Protocols

PAGANINI Study (Phase 2b)

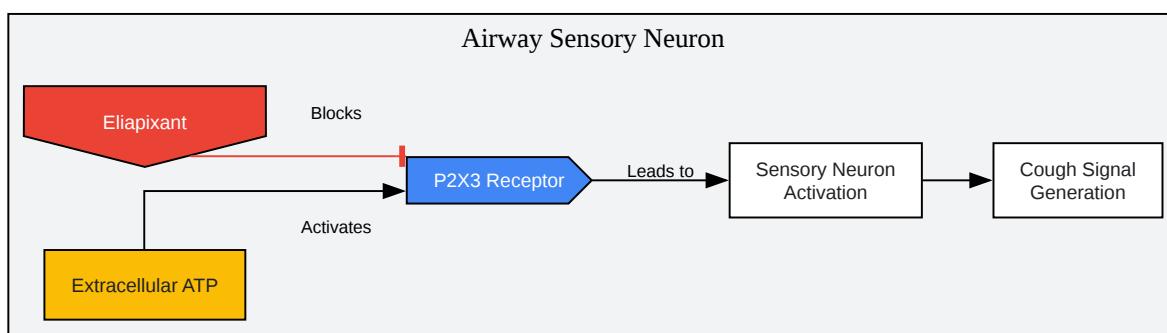
- Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding study.

- Participants: Adults with a diagnosis of refractory chronic cough (RCC) lasting for at least 12 months and a cough severity of ≥ 40 mm on a visual analog scale at screening.
- Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three twice-daily oral doses of **eliapixant** (25 mg, 75 mg, or 150 mg) or a placebo for 12 weeks.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 24-hour cough count after 12 weeks of treatment.

Signaling Pathway and Experimental Workflow

Eliapixant's Mechanism of Action

Eliapixant is a selective antagonist of the P2X3 receptor. These receptors are ATP-gated ion channels found on sensory nerve fibers. In conditions like refractory chronic cough, it is hypothesized that inflammation leads to an increase in extracellular ATP, which then activates P2X3 receptors on sensory neurons in the airways. This activation leads to neuronal hypersensitivity and the generation of cough signals. By blocking the P2X3 receptor, **eliapixant** aimed to inhibit this signaling pathway and reduce the urge to cough.

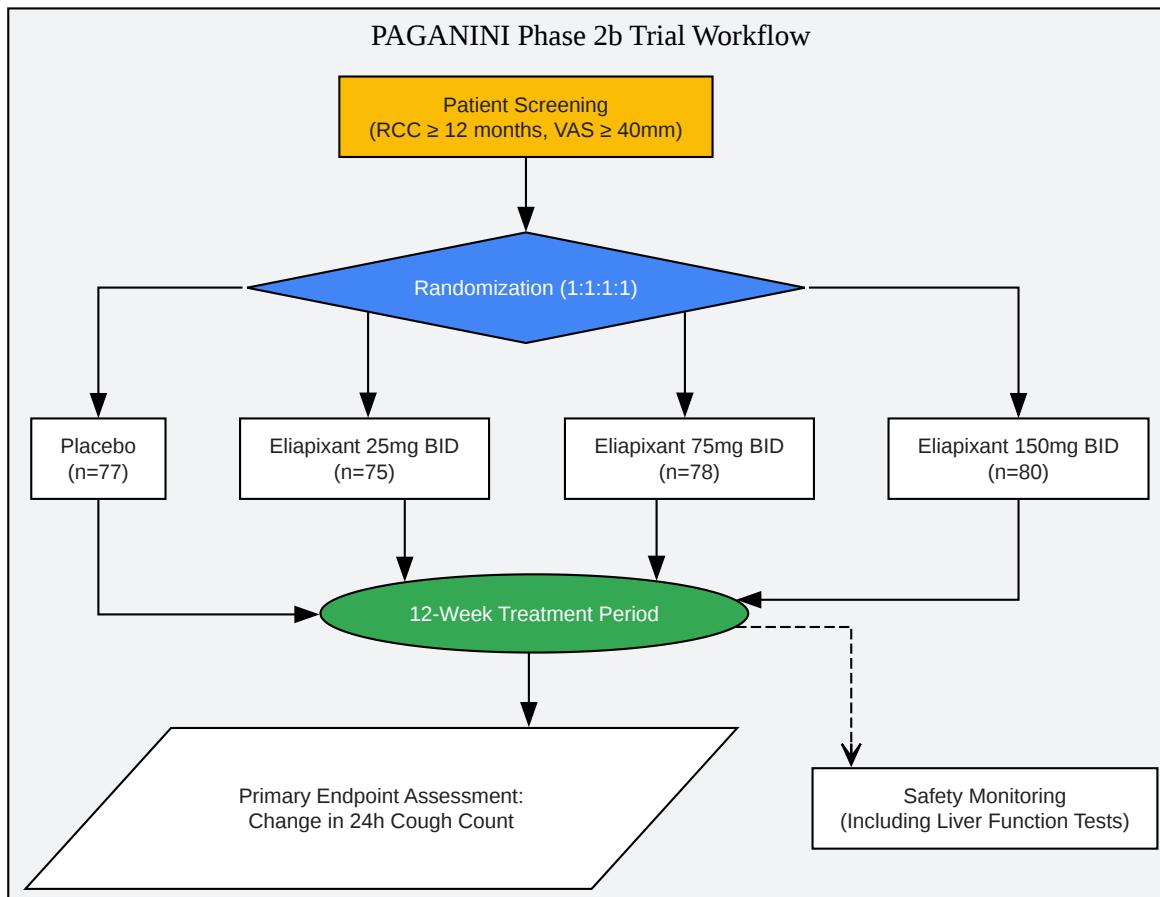


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Caption: **Eliapixant** blocks ATP activation of P2X3 receptors on sensory neurons.

PAGANINI Study Workflow

The following diagram illustrates the workflow of the PAGANINI clinical trial.



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Caption: Workflow of the PAGANINI Phase 2b clinical trial.

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References

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- 2. Bayer will discontinue phase II development candidate eliapixant [bayer.com]
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